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5-Bromo-2-(3-

ethylphenoxy)pyridine

Cat. No.: B7868833

Get Quote

Part 1: Executive Summary
5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a specialized heterocyclic

building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structure

features a pyridine core substituted with a bromine atom at the C5 position and a 3-

ethylphenoxy group at the C2 position.

This specific substitution pattern offers a dual-advantage in medicinal chemistry:

The C5-Bromine Handle: Serves as a versatile point for palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

The C2-Phenoxy Tether: Mimics the hydrophobic interactions often required for binding in the

ATP-binding pocket of protein kinases (e.g., RAF, ULK1), with the ethyl group providing

enhanced lipophilicity compared to standard methyl or unsubstituted analogs.

Currently, this compound is classified as a "Make-to-Order" or "Limited Stock" item rather than

a high-volume commodity. Sourcing requires a strategic approach to ensure purity (>97%) and

avoid common hydrolysis impurities.
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Part 2: Chemical Profile & Specifications[1][2][3]
Property Specification

Chemical Name 5-Bromo-2-(3-ethylphenoxy)pyridine

CAS Number 1249637-09-9

Molecular Formula C₁₃H₁₂BrNO

Molecular Weight 278.15 g/mol

SMILES CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Chloroform,

Dichloromethane

Purity Requirement ≥ 97.0% (HPLC) for biological screening

Part 3: Market Analysis – Suppliers & Pricing
Supply Chain Status
Unlike commodity reagents (e.g., 5-bromo-2-chloropyridine), this ether-linked scaffold is

typically synthesized on demand or held in small inventory (<10g) by catalog houses.

Estimated Pricing Structure (2025-2026 Market)
Pricing is volatile and depends on batch synthesis scale.

Pack Size
Estimated Price Range
(USD)

Lead Time

1 g $120 – $180 1–2 Weeks (Stock)

5 g $450 – $600 2–3 Weeks

25 g $1,800 – $2,200 4–6 Weeks (Custom)

100 g+
Inquire (FTE/Custom

Synthesis)
8–10 Weeks
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Key Global Suppliers
BLDpharm: Confirmed listing. Often holds small stock in Shanghai or USA warehouses.

Enamine: Likely source for building blocks used in early discovery; strong in Ukraine/EU

logistics.

Combi-Blocks: Known for competitive pricing on pyridine scaffolds; US-based inventory.

WuXi AppTec / Pharmaron: Recommended for bulk (>100g) custom synthesis requests.

Strategic Sourcing Recommendation
Do not rely on "In Stock" indicators alone. Since this is a specialized intermediate, inventory

turnover is slow. Always request a Certificate of Analysis (CoA)before purchase to verify the

batch is not aged (which can lead to phenol degradation).

Part 4: Technical Synthesis & Quality Control
Synthesis Pathway
The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr). The

reaction exploits the high reactivity of the C2-chlorine atom in 5-bromo-2-chloropyridine

towards oxygen nucleophiles.

5-Bromo-2-chloropyridine
(Electrophile)

Base: K2CO3 or Cs2CO3
Solvent: DMF/DMSO

3-Ethylphenol
(Nucleophile)

Meisenheimer Complex
(Transition State)

Heat (80-100°C)

5-Bromo-2-(3-ethylphenoxy)pyridine
(Target)-HCl

Impurity: 5-Bromo-2(1H)-pyridone
(Hydrolysis Byproduct)

+H2O (Trace moisture)

Click to download full resolution via product page

Figure 1: SNAr Synthesis Route. The reaction requires anhydrous conditions to prevent the

formation of the pyridone impurity.

Detailed Protocol (Self-Validating)
Objective: Synthesize 10g of target with >98% purity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7868833/docs?utm_src=pdf-body-img#technical-sourcing-application-guide-5-bromo-2-3-ethylphenoxy-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7868833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Charge a 250mL round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq) and 3-

ethylphenol (1.1 eq).

Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5-10 volumes). Critical: Water

content must be <0.05% to inhibit hydrolysis.

Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Cesium Carbonate (Cs₂CO₃) can be

used to accelerate the reaction if kinetics are sluggish.

Reaction: Heat to 90°C under Nitrogen atmosphere. Monitor by HPLC/TLC after 4 hours.

Checkpoint: If starting material remains, do not increase temp >120°C (risks

debromination). Add 0.1 eq more phenol.

Workup: Cool to RT. Pour into ice water (10 volumes). The product should precipitate as a

solid.

Purification: Filter the solid. If oily, extract with Ethyl Acetate. Wash organic layer with 1M

NaOH (removes unreacted phenol) and Brine.

Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to remove trace phenol.

Quality Control & Impurity Profile
Impurity Origin Detection (HPLC) Remediation

3-Ethylphenol Excess reagent RT ~ 4-5 min
Wash with 1M NaOH

during workup.

5-Bromo-2(1H)-

pyridone
Hydrolysis of SM1 RT ~ 2-3 min (Polar)

Use anhydrous

solvent; difficult to

remove by

crystallization

(requires column).

Bis-ether Over-reaction (Rare) High RT (Non-polar)
Control stoichiometry

(1:1).

Part 5: Applications in Drug Discovery
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The "Privileged" Kinase Scaffold
The 5-bromo-2-phenoxypyridine moiety acts as a "hinge-binder" or "hydrophobic pocket

occupant" in kinase inhibitors.

Mechanism: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge

region. The phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).

The Ethyl Advantage: The 3-ethyl substitution on the phenoxy ring provides a specific steric

bulk that can improve selectivity against homologous kinases by exploiting small differences

in the hydrophobic pocket size.

SAR Optimization Workflow
Researchers use this building block to generate libraries of bi-aryl compounds.

5-Bromo-2-(3-ethylphenoxy)pyridine
(Core Scaffold)

Suzuki Coupling
(Boronic Acids)

Pd(dppf)Cl2 / K2CO3

Buchwald Amination
(Amines)

Pd2(dba)3 / Xantphos

Library A: Bi-Aryl Analogs
(Targeting Kinase Selectivity)

Library B: Amino-Pyridine Analogs
(Targeting Solubilty/ADME)

High-Throughput Screening
(IC50 Determination)

Click to download full resolution via product page

Figure 2: Divergent Synthesis Strategy. The bromine handle allows for parallel synthesis of

diverse libraries.
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Part 6: Handling & Safety
GHS Classification: Warning.[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage: Store at 2-8°C, inert atmosphere. Light sensitive (protect from direct light to prevent

debromination over long periods).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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